molecular formula C13H12O2 B132319 4,4'-Methylenediphenol CAS No. 620-92-8

4,4'-Methylenediphenol

Cat. No.: B132319
CAS No.: 620-92-8
M. Wt: 200.23 g/mol
InChI Key: PXKLMJQFEQBVLD-UHFFFAOYSA-N
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Description

4,4’-Dihydroxydiphenylmethane, also known as Bis(p-hydroxyphenyl)methane, is an organic compound with the chemical formula C13H12O2. It is a member of the bisphenol family and is structurally related to bisphenol A. This compound is characterized by two hydroxyphenyl groups connected by a methylene bridge. It is commonly used in the production of epoxy resins and coatings due to its excellent chemical properties .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenediphenol is a phenolic derivative with antioxidant activities . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to promote the nuclear translocation of DAF-16 and upregulate the expression of SKN-1, SOD-3, and GST-4 .

Cellular Effects

4,4’-Methylenediphenol has been shown to have significant effects on cellular processes. It can reduce the contents of reactive oxygen species (ROS) and lipofuscin, and decrease amyloid-β (Aβ) protein deposition in cells . It also enhances cell motility and stress tolerance .

Molecular Mechanism

At the molecular level, 4,4’-Methylenediphenol exerts its effects through various mechanisms. It promotes the nuclear translocation of DAF-16 and upregulates the expression of SKN-1, SOD-3, and GST-4 . These effects are believed to be mediated, at least partly, via the activation of DAF-16 .

Temporal Effects in Laboratory Settings

In laboratory settings, 4,4’-Methylenediphenol has been shown to have long-term effects on cellular function. It not only delays paralysis onset and senescence in model organisms but also enhances their motility and stress tolerance .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenediphenol vary with different dosages in animal models. For instance, it has been shown to mitigate amyloid-β (Aβ)-induced paralysis in model worms . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxydiphenylmethane is typically synthesized through the condensation reaction of phenol with formaldehyde in the presence of an acidic catalyst. The reaction is carried out at elevated temperatures, usually between 85-100°C, to favor the formation of the desired isomer . The reaction can be represented as follows:

2C6H5OH+CH2OC6H4(OH)CH2C6H4OH+H2O2 \text{C}_6\text{H}_5\text{OH} + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})\text{CH}_2\text{C}_6\text{H}_4\text{OH} + \text{H}_2\text{O} 2C6​H5​OH+CH2​O→C6​H4​(OH)CH2​C6​H4​OH+H2​O

Industrial Production Methods: On an industrial scale, the production process involves the use of high-purity phenol and formaldehyde. The reaction is catalyzed by inorganic acids, and the product is purified through distillation and recrystallization to achieve high purity . The process is optimized to maximize yield and selectivity for the 4,4’-isomer.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(4-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKLMJQFEQBVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022445
Record name Bis(4-hydroxyphenyl)methane
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name Bisphenol F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in ethanol, ether, chloroform, alkali; slightly soluble in DMSO; insoluble in carbon disulfide
Record name Bisphenol F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

620-92-8
Record name Bis(4-hydroxyphenyl)methane
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Record name 4,4'-Bisphenol F
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Record name 4,4'-Methylenediphenol
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Record name Phenol, 4,4'-methylenebis-
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Record name Bis(4-hydroxyphenyl)methane
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Record name 4,4'-methylenediphenol
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Record name BISPHENOL F
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Record name Bisphenol F
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Melting Point

162.5 °C
Record name Bisphenol F
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8091
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bisphenol F?

A1: Bisphenol F has the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol.

Q2: Are there different isomers of bisphenol F?

A2: Yes, bisphenol F exists as three isomers: p,p'-bisphenol F, o,p'-bisphenol F, and o,o'-bisphenol F. The p,p'-isomer is the most commonly used in industrial applications. []

Q3: What analytical methods are commonly used to characterize and quantify BPF?

A3: Several analytical methods are employed for BPF analysis, including high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and thin-layer chromatography (TLC) [].

Q4: What are the primary applications of bisphenol F?

A4: Bisphenol F is widely used in epoxy resins, coatings, adhesives, and dental sealants. It serves as a substitute for bisphenol A in various products due to its similar properties. [, , ]

Q5: What is the impact of BPF isomers on the curing kinetics of epoxy resins?

A5: Research indicates that increasing the content of 2,2'-bis(hydroxyphenyl)methane isomers in the BPF mixture can lead to a decrease in the nominal activation energy of the curing reaction with 4,4'-diaminodiphenylmethane (DDM). []

Q6: Can BPF be used to enhance the properties of existing materials?

A6: Yes, BPF has been explored as a modifier for epoxy resins to enhance specific properties. For instance, adding a liquid crystalline bisphenol F diglycidyl ether (DGEBP-F) to a DGEBP-F/anhydride matrix was found to improve the impact, tensile, and flexural strength of glass fiber composites. []

Q7: Is bisphenol F considered a safe alternative to bisphenol A?

A7: While marketed as a safer alternative, growing research suggests that BPF may also pose health risks. Studies have shown that BPF can act as an endocrine disruptor, affecting hormone signaling and potentially impacting reproductive health and development. [, , ]

Q8: What are the known toxic effects of bisphenol F on human health?

A8: Studies have linked BPF exposure to various adverse health outcomes, including oxidative stress, developmental neurotoxicity, and potential links to gestational diabetes. [, , , ]

Q9: How does BPF compare to BPA and BPS in terms of toxicity?

A9: While all three bisphenols (BPA, BPF, BPS) exhibit toxicity, research suggests that BPA might be the most harmful to sperm, followed by BPF, with BPS appearing to be the least detrimental. []

Q10: What are the environmental concerns associated with BPF?

A10: Like BPA, BPF raises concerns regarding its persistence in the environment, potential for bioaccumulation, and toxic effects on aquatic organisms. [, ]

Q11: What is known about the biodegradability of BPF?

A11: Studies indicate that BPF can be anaerobically transformed by certain bacteria, such as Pseudomonas sp. LS, albeit at a slow rate. []

Q12: Can nanomaterials enhance the biodegradation of BPF?

A12: Research has shown that graphene oxide (GO) and graphene can accelerate the anaerobic biotransformation of BPF by Pseudomonas sp. LS. GO, in particular, acts as an electron mediator and nutrient scaffold, demonstrating a more pronounced accelerating effect than graphene. []

Q13: Are there any viable alternatives to bisphenol F in various applications?

A13: Research into BPF alternatives is ongoing. Exploring different epoxy resin systems, bio-based polymers, and modifying existing formulations are active areas of research to find safer and more sustainable options. [, ]

Q14: What tools and resources are available for researchers studying BPF?

A14: A range of resources supports BPF research, including analytical techniques like HPLC, GC-MS, and computational chemistry tools for simulating molecular interactions and properties. Open-access databases and scientific publications provide valuable data and insights into BPF's behavior and effects. [, , , ]

Q15: How do different scientific disciplines collaborate in BPF research?

A15: BPF research benefits from collaboration across disciplines like chemistry, toxicology, environmental science, and materials science. Combining expertise in these areas facilitates a comprehensive understanding of BPF's properties, applications, and potential risks. [, , , , ]

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